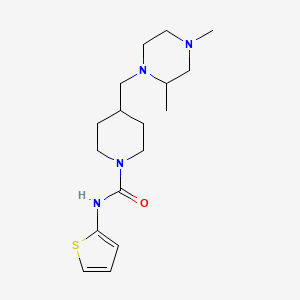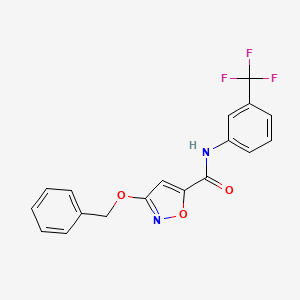
3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Inhibitory Properties in Medicinal Chemistry
Isoxazole compounds, including derivatives similar to 3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide, have been explored for their potent inhibitory properties against various human carbonic anhydrase isoforms. These studies highlight their potential as targets for antiglaucoma drugs and in treating neuropathic pain (Altug et al., 2017).
Potential in Cancer Therapy
Research on N-phenyl-5-carboxamidyl isoxazole derivatives has demonstrated promising anticancer activity, specifically in the context of colon cancer. These compounds have been shown to interfere with key signaling pathways, presenting a potential avenue for cancer therapy (Shaw et al., 2012).
Use in pH Sensing and Environmental Monitoring
Isoxazole-based compounds have been developed as ratiometric fluorescent chemosensors for pH, showing high sensitivity in the physiological pH range. This application is particularly relevant for detecting pH fluctuations in biological samples and environmental monitoring (Li et al., 2018).
Antimicrobial and Antioxidant Activities
Some isoxazole derivatives have shown significant antimicrobial and antioxidant activities. These properties suggest their potential use in the development of new therapeutic agents for treating infections and oxidative stress-related conditions (Sindhe et al., 2016).
Development of Organic Light-Emitting Diodes (OLEDs)
Research into iridium(III) complexes bearing isoxazole-substituted amide ligands has led to the development of materials with applications in organic light-emitting diodes. These materials show potential for high-efficiency, low roll-off performance in OLEDs (Zhang et al., 2016).
Eigenschaften
IUPAC Name |
3-phenylmethoxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c19-18(20,21)13-7-4-8-14(9-13)22-17(24)15-10-16(23-26-15)25-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJOCBDNYXNJOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

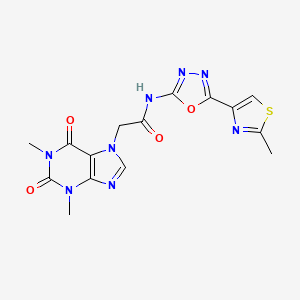


![5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2380450.png)
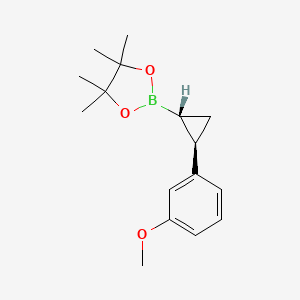
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide](/img/structure/B2380452.png)
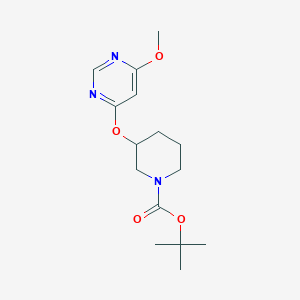
![1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2380455.png)
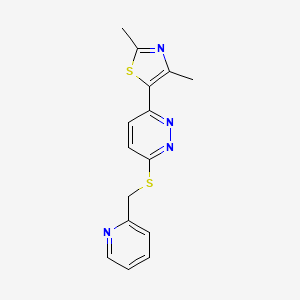
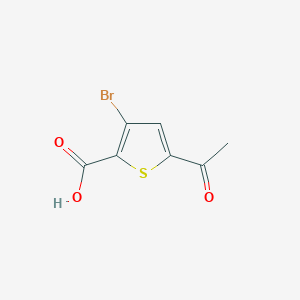
![methyl (4-{[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2380458.png)
